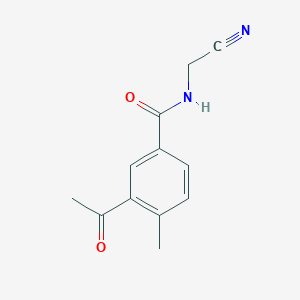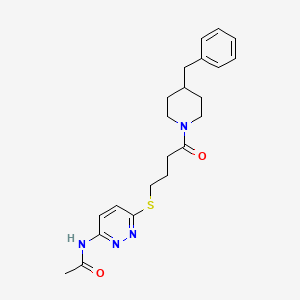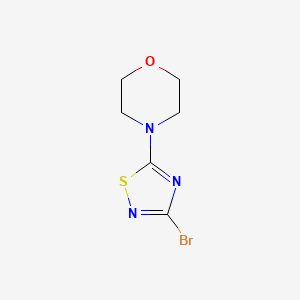
4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine” is a chemical compound with the molecular weight of 251.13 . It is a solid substance that should be stored in a refrigerator .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the formation of the monosubstituted thiol was detected by TLC monitoring of the reaction mixtures in chloroform, and mono-adducts underwent fast transformation to dithiol .Molecular Structure Analysis
The IUPAC name of this compound is 4-(5-bromo-1H-1lambda3,3,4-thiadiazol-2-yl)morpholine . The InChI code is 1S/C6H9BrN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h12H,1-4H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Antimicrobial Activities
4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine and its derivatives have been synthesized and evaluated for their antimicrobial properties. For example, the study by Başoğlu et al. (2012) explored the synthesis of linezolid-like molecules, demonstrating good antitubercular activities, indicating the potential of this compound in the development of new antimicrobial agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Applications in Photovoltaic Materials
The compound's derivatives, particularly those involving bromobenzothiadiazoles, have been identified as key precursors in synthesizing photovoltaic materials. The work by Gudim et al. (2021) showed that nucleophilic substitution with morpholine leads to products significant for photovoltaic applications, highlighting the role of these compounds in the development of solar energy technologies (Gudim, Knyazeva, Obruchnikova, Rakitin, & Popov, 2021).
Antimicrobial Screening and DNA Cleavage
Further research into 1,2,5-thiadiazole derivatives, such as those studied by Mali et al. (2019), revealed their in vitro antibacterial inhibition and DNA cleavage potential, showcasing the compound's relevance in medicinal chemistry and drug development (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Inhibitors of Phosphoinositide 3-Kinase
The derivatives of this compound, such as 4-(1,3-Thiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, offering insights into their potential therapeutic applications in cancer treatment and other diseases related to this enzyme's activity (Alexander et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-bromo-1,2,4-thiadiazol-5-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3OS/c7-5-8-6(12-9-5)10-1-3-11-4-2-10/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSVIIGQFAVPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2867209.png)
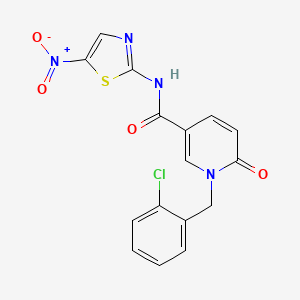
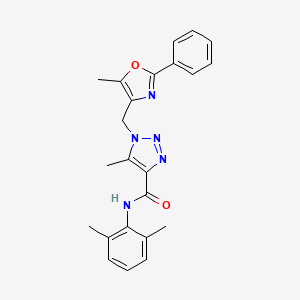
![2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2867213.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867216.png)
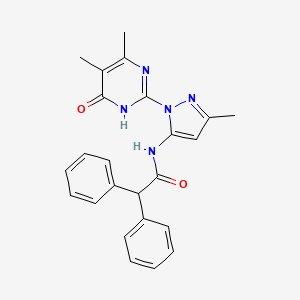
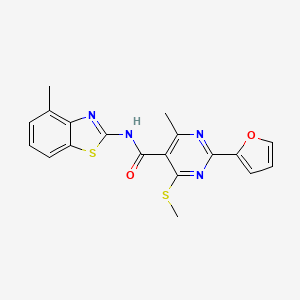

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2867221.png)
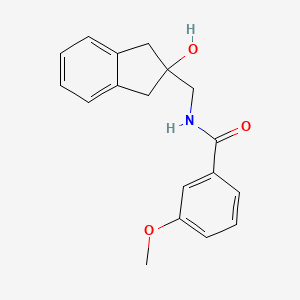
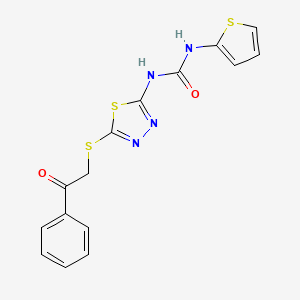
![(E)-N-(4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide](/img/structure/B2867225.png)
